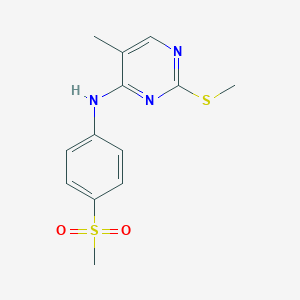

![molecular formula C12H9F3N2O2 B6442249 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one CAS No. 2548983-96-4](/img/structure/B6442249.png)

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one” is a chemical compound . It is also known as (S)-Fluoxetine . It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .

Synthesis Analysis

The synthesis of this compound has been studied in various contexts . For instance, a mechanism for fluoxetine thermal decomposition was proposed based on GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C . The decomposition took place as two mass loss events with residue of 0.13% at the end of the run .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 309.3261 and a chemical formula of C17H18F3NO .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been investigated . In inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . In air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . The compound melts at 159.6 °C . More detailed information about its physical and chemical properties is not available in the sources I found.

Applications De Recherche Scientifique

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It is also used as a fluorescent probe in the study of enzyme kinetics and as a fluorescent marker in the study of protein structure and function. In addition, 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP has been used in the synthesis of novel organic compounds, such as dyes, catalysts, and drugs.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as fluoxetine, have been found to interact with the serotonin reuptake transporter protein .

Mode of Action

Based on its structural similarity to fluoxetine, it may interact with its targets by blocking the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft .

Biochemical Pathways

If it acts similarly to fluoxetine, it may affect the serotonin signaling pathway .

Result of Action

If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .

Avantages Et Limitations Des Expériences En Laboratoire

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP has a wide variety of applications in scientific research, but its use in lab experiments has some advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it cost-effective for use in experiments. In addition, it is relatively stable and can be used in a variety of reactions. However, it is important to note that 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP is highly flammable and should be handled with caution. Additionally, it can be toxic if ingested and should be used in a well-ventilated area.

Orientations Futures

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP has a wide variety of applications in scientific research, and there are many potential future directions for its use. One potential direction is the use of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP as a fluorescent marker in the study of protein structure and function. In addition, 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP could be used in the development of novel drugs and materials. Finally, 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP could be used in the synthesis of new organic compounds, such as dyes, catalysts, and drugs.

Méthodes De Synthèse

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-oneFMP can be synthesized using a number of different methods. The most common method is the reaction of 1-methyl-3-hydroxy-1,2-dihydropyrazin-2-one with trifluoromethanesulfonic anhydride in the presence of pyridine or triethylamine. This reaction results in a yield of 80-90% and is relatively simple and cost-effective. Other methods of synthesis include the reaction of 1-methyl-3-hydroxy-1,2-dihydropyrazin-2-one with trifluoromethanesulfonic acid in the presence of a base, or the reaction of 1-methyl-3-hydroxy-1,2-dihydropyrazin-2-one with trifluoromethanesulfonic anhydride in the presence of a Lewis acid.

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPACKGGOTNYBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)

![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6442181.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442191.png)

![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)

![3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6442199.png)

![4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442210.png)

![3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442221.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)

![2-(4-{[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6442257.png)

![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6442271.png)

![5-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6442275.png)